methyl 2-[(4-methylpiperidin-1-yl)methyl]-3-nitrobenzoate
Overview
Description
Methyl 2-[(4-methylpiperidin-1-yl)methyl]-3-nitrobenzoate is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4-methylpiperidin-1-yl)methyl]-3-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl benzoate to form methyl 3-nitrobenzoate, followed by the introduction of the piperidine moiety through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-methylpiperidin-1-yl)methyl]-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium hydroxide (NaOH), water.
Substitution: Various nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Methyl 2-[(4-methylpiperidin-1-yl)methyl]-3-aminobenzoate.
Reduction: 2-[(4-methylpiperidin-1-yl)methyl]-3-nitrobenzoic acid.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl 2-[(4-methylpiperidin-1-yl)methyl]-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[(4-methylpiperidin-1-yl)methyl]-3-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to interact with various biological targets, potentially modulating their activity. The nitro group can also participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(4-methylpiperidin-1-yl)methyl]-3-aminobenzoate: Similar structure but with an amine group instead of a nitro group.
2-[(4-methylpiperidin-1-yl)methyl]-3-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
Methyl 2-[(4-methylpiperidin-1-yl)methyl]-3-nitrobenzoate is unique due to the presence of both the nitro group and the piperidine moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[(4-methylpiperidin-1-yl)methyl]-3-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-11-6-8-16(9-7-11)10-13-12(15(18)21-2)4-3-5-14(13)17(19)20/h3-5,11H,6-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTKSQAMYUTNLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC=C2[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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